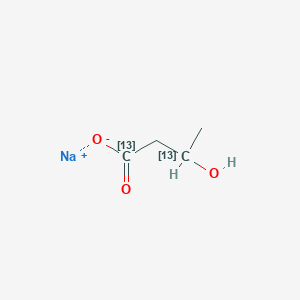

Sodium DL-3-hydroxybutyrate-1,3-13C2

Description

BenchChem offers high-quality Sodium DL-3-hydroxybutyrate-1,3-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium DL-3-hydroxybutyrate-1,3-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

287389-34-8 |

|---|---|

Molecular Formula |

C4H7NaO3 |

Molecular Weight |

128.07 g/mol |

IUPAC Name |

sodium;3-hydroxy(1,3-13C2)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i3+1,4+1; |

InChI Key |

NBPUSGBJDWCHKC-ZPGUIXIESA-M |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[13CH](C[13C](=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Elucidating the Blood-Brain Barrier Transport of Sodium DL-3-Hydroxybutyrate-1,3-13C2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The brain's metabolic flexibility is critical for its function, particularly under conditions of glucose hypometabolism. Ketone bodies, primarily 3-hydroxybutyrate (BHB), serve as a crucial alternative energy source. Understanding the precise mechanisms by which BHB traverses the blood-brain barrier (BBB) is paramount for developing therapeutic strategies for a range of neurological disorders. This guide provides an in-depth technical exploration of the transport mechanisms of Sodium DL-3-hydroxybutyrate, with a specific focus on the use of the stable isotope-labeled tracer, 1,3-13C2-BHB. We will delve into the molecular players, detail gold-standard experimental methodologies, and present a framework for robust, self-validating study design.

Introduction: The Brain's Alternative Fuel

Under normal physiological conditions, the brain relies almost exclusively on glucose for its energy requirements. However, during periods of fasting, prolonged exercise, or in pathological states such as epilepsy and Alzheimer's disease, the brain readily adapts to utilize ketone bodies. Of these, 3-hydroxybutyrate (BHB) is the most abundant and serves as a vital lipid-derived energy substrate, supplying the brain with up to 60% of its energy needs. The transport of BHB from the circulation into the brain parenchyma is a tightly regulated process, mediated by specific transporters at the blood-brain barrier.

The use of stable isotope-labeled molecules, such as Sodium DL-3-hydroxybutyrate-1,3-13C2, has revolutionized our ability to trace the metabolic fate of BHB with high precision, distinguishing it from endogenous pools and allowing for accurate quantification of its transport and metabolism.

The Gatekeeper: Monocarboxylate Transporters at the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. The transport of essential molecules like ketone bodies is facilitated by specific transporter proteins.

Monocarboxylate transporters (MCTs) are the primary family of proteins responsible for the transport of BHB across the BBB. Specifically, MCT1 is highly expressed on the endothelial cells of the BBB and is considered the main transporter for ketone bodies from the blood to the brain.

Mechanism of Transport

MCTs function as proton-coupled symporters, meaning they co-transport one proton with one monocarboxylate substrate. This process is stereoselective, with a preference for the D-isoform of 3-hydroxybutyrate. The transport is also saturable, a key characteristic that can be quantified to understand the efficiency of the transporter.

Figure 2: Workflow for an in vivo microdialysis study of 1,3-13C2-BHB brain uptake.

In Vitro Models

In vitro models of the BBB, typically using primary or immortalized brain endothelial cells, provide a controlled environment to study the specific transporters and mechanisms involved in 1,3-13C2-BHB transport.

Protocol: Transwell® Assay with hCMEC/D3 Cells

-

Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on a semipermeable membrane of a Transwell® insert until a confluent monolayer is formed.

-

Barrier Integrity: Validate the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).

-

Transport Assay: Add Sodium DL-3-hydroxybutyrate-1,3-13C2 to the apical (blood side) chamber.

-

Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

-

Analysis: Quantify the concentration of 1,3-13C2-BHB in the basolateral samples using mass spectrometry.

Self-Validating System:

-

TEER Measurement: A high TEER value confirms a tight barrier, ensuring that transport is primarily transcellular (through the cells) rather than paracellular (between the cells).

-

Inhibitor Studies: Co-incubation with a known MCT1 inhibitor (e.g., AR-C155858) should significantly reduce the transport of 1,3-13C2-BHB, confirming the role of MCT1.

Quantitative Data and Interpretation

The data obtained from these experiments can be used to calculate key transport parameters.

| Parameter | Description | Typical in vivo Value (Rodent) | Reference |

| Kin | Unidirectional influx constant | ~10-30 µL/g/min | |

| Vmax | Maximum transport velocity | ~1.5-2.0 µmol/g/min | |

| Km | Substrate concentration at half Vmax | ~0.2-0.5 mM |

Table 1: Representative kinetic parameters for 3-hydroxybutyrate transport across the blood-brain barrier.

Conclusion and Future Directions

The transport of Sodium DL-3-hydroxybutyrate-1,3-13C2 across the blood-brain barrier is a well-defined, carrier-mediated process primarily facilitated by the monocarboxylate transporter MCT1. The use of stable isotope tracers, coupled with robust in vivo and in vitro methodologies, allows for a precise characterization of this transport. A thorough understanding of these mechanisms is critical for the development of novel therapeutic strategies that leverage ketone body metabolism for the treatment of a variety of neurological disorders. Future research should focus on the regulation of MCT1 expression and function at the BBB in both health and disease.

References

-

Title: The ketogenic diet: an effective medical therapy with wide-ranging applications. Source: Frontiers in Nutrition. URL: [Link]

-

Title: Ketone bodies as a therapeutic for Alzheimer's disease. Source: Neurotherapeutics. URL: [Link]

-

Title: Monocarboxylate transporters: from genes to function. Source: Annual Review of Physiology. URL: [Link]

-

Title: The role of monocarboxylate transporters in health and disease. Source: Nature Reviews Nephrology. URL: [Link]

-

Title: MCT1 and MCT4 expression in the human brain. Source: Journal of Cerebral Blood Flow & Metabolism. URL: [Link]

-

Title: Ketone body transport across the blood-brain barrier in a rodent model. Source: Journal of Neurochemistry. URL: [Link]

Methodological & Application

Hyperpolarized 13C MRI protocols for Sodium DL-3-hydroxybutyrate-1,3-13C2

Application Note: Hyperpolarized Sodium DL-3-hydroxybutyrate-1,3- C

Executive Summary & Mechanism

Sodium DL-3-hydroxybutyrate-1,3-

Why the 1,3- C Isotopomer?

The dual-labeling strategy offers a unique "split-signal" advantage, though it introduces technical complexity regarding relaxation times (

-

C1 Label (Carboxyl,

ppm): The primary imaging target. It has a long -

C3 Label (Methine,

ppm): Provides a secondary readout. Upon conversion to AcAc, the C3 position becomes a ketone carbonyl (-

Critical Constraint: The C3 in 3HB is a methine carbon (CH-OH) with a directly attached proton, leading to a significantly shorter

(<15s) compared to C1. However, if it converts to AcAc, the C3 becomes a quaternary ketone with a very long

-

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the probe and the associated chemical shifts.

Figure 1: Metabolic pathway of 1,3-

Pre-Clinical Preparation Protocol

Safety Level: BSL-1 / Chemical Safety Reagents Required:

-

Sodium DL-3-hydroxybutyrate-1,3-

C -

OX063 Trityl Radical (GE Healthcare/Oxford).

-

Gadolinium Chelate (e.g., ProHance or Dotarem).

-

Glycerol (anhydrous).

-

Dissolution Buffer (TRIS/EDTA).

A. Formulation (The "Recipe")

Because Sodium 3HB is a salt, it requires a glassing agent to prevent crystallization at cryogenic temperatures (1.4 K), which destroys polarization.

| Component | Quantity/Conc. | Function |

| Na-3HB-1,3- | ~2.5 M (Final) | Metabolic Probe |

| Glycerol | 40% w/w | Glassing Agent (prevents crystallization) |

| Water | Balance | Solvent |

| OX063 Radical | 15 mM | Source of electrons for DNP |

| Gd-Chelate | 1.5 mM | Shortens |

Step-by-Step Preparation:

-

Weigh 30 mg of Sodium DL-3-hydroxybutyrate-1,3-

C -

Add 35

L of a stock solution containing Glycerol:Water (60:40 v/v). -

Vortex vigorously until the salt is fully dissolved. The solution should be viscous but clear.

-

Add OX063 radical to reach 15 mM. (Tip: Prepare a concentrated stock of OX063 in the Glycerol/Water mix beforehand to avoid dilution errors).

-

Add Gd-Chelate to reach 1.5 mM (typically 1

L of a 1:10 dilution of clinical Dotarem). -

Quality Check: Inspect for crystals.[1] If cloudy, gently warm to 40°C or add 5

L more glycerol. The sample must form a clear glass upon freezing.

B. DNP Polarization[3][4][5][6]

-

Hardware: SPINlab or Hypersense (3.35T or 5T).

-

Sample Volume: 40–100

L (depending on animal size). -

Microwave Frequency: ~94.100 GHz (for 3.35T). Note: Optimize frequency by sweeping

50 MHz to find the solid-state absorption max. -

Temperature: 1.4 K (or lower).

-

Polarization Time: 90 – 120 minutes.

-

Expected Solid State Enhancement: > 2000x.

Dissolution & Injection Workflow

The transition from solid-state (1.4 K) to liquid-state (310 K) is the critical failure point. Speed is paramount due to the short

A. Dissolution Media

Prepare a dissolution syringe containing 4.5 mL of buffer.

-

Buffer Composition: 40 mM TRIS, 1 mM EDTA.

-

pH Adjustment: Since the starting material is a Sodium salt (not an acid), NO NaOH is required for neutralization. The buffer is solely to establish physiological pH (7.4) and chelate trace metals (EDTA) to prolong

. -

Temperature: Heat buffer to ~180°C (pressure vessel) or standard clinical dissolver settings.

B. The "Mad Dash" (Transfer Protocol)

-

Trigger Dissolution: Flush the hot buffer into the sample cup.

-

Collection: Collect the hyperpolarized solution in a receiver vessel.

-

QC Check (Optional but recommended): Measure pH (target 7.2–7.6) and Temperature (target 37°C).

-

Injection: Inject immediately into the subject (IV tail vein for rodents).

-

Dose: ~200–300

L for mice; ~2–3 mL for rats. -

Rate: 10–15 seconds (slow bolus to avoid hemodynamic shock, but fast enough to preserve signal).

-

Figure 2: Temporal workflow from solid-state physics to in-vivo biology.

MRI Acquisition Protocols

Imaging [1,3-

-

Bandwidth Requirement: 211 ppm (AcAc C3) to 65 ppm (3HB C3)

146 ppm. -

At 3T (32.13 MHz), 146 ppm

4.7 kHz.

Strategy A: C1-Selective Imaging (Recommended for Robustness)

Focus only on the Carboxyl region (170–185 ppm). This ignores the C3 label but guarantees high SNR and simpler reconstruction.

-

Sequence: 2D CSI (Chemical Shift Imaging) or Spectral-Spatial EPSI.

-

Center Frequency: Set to 178 ppm (midpoint between 3HB-C1 and AcAc-C1).

-

Spectral Width: 20 ppm (approx 640 Hz at 3T).

-

Flip Angle: Variable Flip Angle (VFA) schedule (starting 10°, ending 90°) to utilize magnetization over 60s.

-

TR/TE: TR = 80–100 ms (cardiac gated); TE = minimum.

Strategy B: Dual-Band Imaging (Advanced)

To utilize the 1,3-label fully.

-

Sequence: Multiband Excitation (using a spectral-spatial pulse designed to excite only the 175-180 ppm region AND the 65/211 ppm regions) or broad-band EPSI.

-

Challenge: The C3 signal of 3HB (65 ppm) will likely be very weak due to fast

decay during transfer. However, the product AcAc C3 (211 ppm) might be visible if conversion is rapid. -

Recommendation: Use a multiband pulse to excite C1 (180 ppm) and AcAc-C3 (211 ppm). Suppress the aliphatic region to reduce noise.

Data Analysis & Kinetic Modeling

Quantification relies on the ratio of Product (AcAc) to Substrate (3HB).

Ratiometric Analysis

Calculate the area under the curve (AUC) for the C1 peaks:

-

Interpretation: A decrease in this ratio indicates a more reduced mitochondrial state (high NADH), often seen in ischemia or aggressive tumors. An increase suggests high oxidative capacity (high NAD

).

Kinetic Rate Constant ( equivalent)

Fit the dynamic data to a two-site exchange model:

- : Pseudo-first-order rate constant for BDH1 activity.

References

-

Chen, A. P., et al. (2013). "Hyperpolarized 13C-spectroscopic imaging of the conversion of [1-13C]beta-hydroxybutyrate to [1-13C]acetoacetate in vivo." Magnetic Resonance in Medicine.

-

Ball, D. R., et al. (2014). "Metabolic Imaging of the Human Heart with Hyperpolarized 13C Pyruvate." Circulation. (Provides context on cardiac DNP protocols).

-

Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences.

-

Keshari, K. R., & Wilson, D. M. (2014). "Chemistry and biochemistry of 13C hyperpolarized magnetic resonance imaging." Chemical Society Reviews.

- Bastkowski, F., et al. (2018). "13C-Hyperpolarization of beta-hydroxybutyrate." Magnetic Resonance Materials in Physics, Biology and Medicine.

1H-[13C] POCE NMR spectroscopy sequences for ketone tracing

Application Note: 1H-[13C] POCE NMR Spectroscopy for Ketone Metabolic Tracing

Executive Summary

This guide details the implementation of 1H-[13C] POCE (Proton-Observed Carbon-Edited) NMR spectroscopy to quantify ketone body metabolism. While direct

This protocol is specifically designed for tracing [2,4-

Theoretical Basis: The POCE Sequence

The POCE sequence is a heteronuclear spin-echo difference experiment. It relies on the scalar coupling (

Mechanism of Action

-

Excitation: A

proton pulse creates transverse magnetization. -

Evolution (

): The system evolves for a delay -

Editing Pulse: A

pulse is applied to the-

Scan A (Inversion ON): The

C pulse inverts the phase of the -

Scan B (Inversion OFF): No

C pulse;

-

-

Subtraction:

-

Sum (Scan A + Scan B):

C-bound protons cancel out. Result = Total metabolite signal (mostly -

Difference (Scan B - Scan A):

C-bound protons cancel out. Result = Only

-

Pulse Sequence Diagram

Figure 1: 1H-[13C] POCE Pulse Sequence. The 180° pulse on the 13C channel is the "editing" pulse applied in alternate scans to invert the satellite signals.

Metabolic Tracing Logic

To successfully use POCE, one must understand the atom mapping of the tracer. We utilize [2,4-

Atom Mapping Pathway

-

Ketolysis: [2,4-

C -

Cleavage: Acetoacetate is cleaved by

-ketoacyl-CoA thiolase into two molecules of Acetyl-CoA.-

Due to the symmetry of the cleavage, both resulting Acetyl-CoA molecules are labeled at the Methyl position (C2).

-

Result: [2-

C]Acetyl-CoA .

-

-

TCA Cycle Entry: [2-

C]Acetyl-CoA condenses with Oxaloacetate to form Citrate. -

Label Transfer: The label persists to

-Ketoglutarate and is transaminated to [4-

Pathway Visualization

Figure 2: Metabolic fate of [2,4-13C]

Experimental Protocol

Materials & Reagents

-

Tracer: Sodium 3-hydroxybutyrate-2,4-

C -

Internal Standard: TSP (Trimethylsilylpropanoic acid) or Formate (for chemical shift referencing and quantification).

-

Buffer: Phosphate-buffered saline (PBS) in D

O (pH 7.2).

In Vivo Infusion (Mouse/Rat Model)

-

Anesthesia: Isoflurane (1.5–2%).

-

Infusion: Tail vein catheter.

-

Protocol: Bolus injection of tracer followed by exponential continuous infusion to maintain steady-state plasma enrichment (typically 2-4 mM ketone levels).

-

Duration: 60–90 minutes to allow label incorporation into the amino acid pools.

-

Termination: Focused microwave irradiation (preferred) or rapid freezing in liquid nitrogen to stop metabolism immediately.

Sample Preparation (Brain Extract)

-

Homogenize frozen tissue in perchloric acid (PCA) or methanol/chloroform.

-

Centrifuge and neutralize supernatant with KOH.

-

Lyophilize the supernatant.

-

Re-dissolve in 500

L D -

Adjust pH to 7.0–7.2 (critical for chemical shift alignment).

NMR Acquisition Parameters

-

Instrument: 500 MHz (11.7 T) or higher recommended for spectral dispersion.

-

Probe: 5mm Inverse probe (BBI/TBI) or CryoProbe for maximum sensitivity.

-

Temperature: 298 K (25°C).

| Parameter | Value | Notes |

| Pulse Sequence | pocy / inv4 (Bruker) | Spin-echo difference with heteronuclear editing. |

| Echo Time ( | Approx 3.6 - 4.0 ms. (Assuming | |

| Relaxation Delay (TR) | > 5 x T1 | Typically 8–10 seconds for full quantitative recovery. |

| Scans (NS) | 128 - 512 | Must be a multiple of 2 for subtraction cycle. |

| Spectral Width | 10–12 ppm | Cover all proton resonances. |

| Decoupling | GARP or WALTZ-16 | Applied on |

Data Analysis & Quantification

Processing Workflow

-

Phasing: Phase Scan A (Non-inverted) carefully. Apply same phase correction to Scan B (Inverted).

-

Subtraction: Perform Scan B - Scan A.

-

Residual

C peaks (incomplete subtraction) indicate instability or incorrect phase.

-

-

Baseline Correction: Apply polynomial baseline correction to the difference spectrum.

Calculating Fractional Enrichment (FE)

The Fractional Enrichment represents the percentage of a specific carbon position that is labeled with

Where:

-

is the integral from the Difference Spectrum (only

- is the integral from the Non-Edited Spectrum (or Sum Spectrum, representing total pool size).

Key Resonances for Ketone Tracing

| Metabolite | Position | Significance | |||

| Glutamate | C4 (H4) | 2.35 | 34.2 | ~127 | Primary TCA cycle marker. |

| Glutamine | C4 (H4) | 2.45 | 31.8 | ~129 | Astrocyte-specific metabolism. |

| GABA | C2 (H2) | 2.28 | 35.2 | ~127 | Inhibitory neurotransmitter flux. |

| Aspartate | C3 (H3) | 2.80 | 37.5 | ~130 | Oxaloacetate cycling indicator. |

Troubleshooting & Validation

-

Incomplete Subtraction: If large

C peaks remain in the difference spectrum, check for temperature drift during acquisition. Interleave scans (e.g., scan 1 = ON, scan 2 = OFF) rather than block acquisition to minimize drift effects. -

J-Modulation Artifacts: If

is not perfectly matched to -

B1 Inhomogeneity: POCE is sensitive to pulse imperfections. Use composite pulses (e.g., 90

-180

References

-

Rothman, D. L., et al. (2011). In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics. Philosophical Transactions of the Royal Society B. Link

-

de Graaf, R. A. (2007). In Vivo NMR Spectroscopy: Principles and Techniques, 2nd Edition. Wiley-Interscience. (The definitive textbook on POCE sequences). Link

-

Hyder, F., et al. (2006). In vivo 13C NMR spectroscopy and metabolic modeling in the brain: a practical perspective. Magnetic Resonance Imaging.[1][2][3] Link

-

Behar, K. L., et al. (1983). Analysis of macromolecule resonances in 1H NMR spectra of rat brain in vivo. Proceedings of the National Academy of Sciences. Link

-

Chowdhury, G. M., et al. (2014). 13C-MRS measurements of mitochondrial metabolism. Methods in Molecular Biology.[4] Link

Sources

Co-infusion of 1,3-¹³C₂ β-Hydroxybutyrate and [1-¹³C] Glucose: A Protocol for Tracing Ketone and Glucose Metabolism In Vivo

Application Notes and Protocols for Metabolic Inquiry

Abstract

This guide provides a detailed framework for designing and executing in vivo co-infusion studies using the stable isotopes 1,3-¹³C₂ β-hydroxybutyrate (BHB) and [1-¹³C] Glucose. The simultaneous use of these tracers is a powerful technique to investigate the dynamic interplay between glucose and ketone body metabolism, which is central to understanding physiological and pathological states such as fasting, ketogenic diets, diabetes, and neurological disorders.[1][2] We delve into the theoretical underpinnings of stable isotope tracing, provide step-by-step protocols for animal preparation, infusate formulation, and sample collection, and discuss the analytical and data interpretation strategies necessary for robust metabolic flux analysis. This document is intended for researchers, scientists, and drug development professionals seeking to quantify the contributions of these two critical energy substrates to systemic and tissue-specific oxidative metabolism.

Scientific Background and Rationale

The Principle of Stable Isotope Tracing

Metabolic flux analysis (MFA) using stable, non-radioactive isotopes like Carbon-13 (¹³C) is a cornerstone of modern metabolic research.[3][4] The core principle involves introducing a ¹³C-labeled substrate (a "tracer") into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[5][6] By measuring the distribution and abundance of these labeled metabolites, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the rates (fluxes) of metabolic pathways.[7][8] This provides a dynamic view of metabolism that cannot be achieved by measuring metabolite concentrations alone.[7]

Interplay of Glucose and Ketone Metabolism

Glucose is the primary energy source for most mammalian tissues. However, under conditions of carbohydrate scarcity, such as fasting or a ketogenic diet, the liver ramps up the production of ketone bodies—acetoacetate (AcAc) and β-hydroxybutyrate (BHB)—from fatty acid oxidation.[9] These ketones are released into circulation and serve as a vital alternative fuel, particularly for the brain, heart, and skeletal muscle.[1][2] The metabolic switch from glucose to ketone utilization is a critical adaptation, and its dysregulation is implicated in numerous diseases. Co-infusion studies allow for the direct, simultaneous assessment of how these two fuel sources are utilized and compete for oxidative metabolism in various tissues.[10]

Rationale for Tracer Selection: 1,3-¹³C₂ BHB and [1-¹³C] Glucose

The choice of isotopic label position is critical for probing specific metabolic pathways.[11]

-

[1-¹³C] Glucose : This tracer is labeled on the first carbon. In glycolysis, glucose is cleaved into two three-carbon pyruvate molecules. The C1 of glucose becomes the C3 of pyruvate. This label is ideal for tracking entry into the TCA cycle, as the labeled carbon is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by pyruvate dehydrogenase (PDH). Its presence or absence in TCA cycle intermediates provides distinct information about this critical metabolic juncture.

-

1,3-¹³C₂ BHB : BHB is converted to AcAc, which is then activated to acetoacetyl-CoA and finally cleaved into two molecules of acetyl-CoA. With the label on carbons 1 and 3, both resulting acetyl-CoA molecules will be labeled on the carboxyl carbon ([1-¹³C]acetyl-CoA). This provides a distinct entry point into the TCA cycle compared to glucose-derived acetyl-CoA, allowing for the deconvolution of fuel source contribution to oxidative metabolism.[12][13]

The combination of these two tracers enables the precise quantification of the relative contributions of glucose and BHB to the acetyl-CoA pool that fuels the TCA cycle.

Experimental Design and Key Considerations

A successful tracer study hinges on meticulous experimental design.[3]

-

Animal Model and Preparation : The choice of animal model (e.g., mouse, rat) depends on the research question. Surgical implantation of catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) is required for conscious, free-moving animal studies, which avoids the confounding metabolic effects of anesthesia.[14][15] Animals should be allowed adequate recovery time (typically 5-7 days) post-surgery.[15]

-

Fasting : The duration of fasting prior to the study is a critical variable. It establishes a specific metabolic baseline. A common duration is overnight (12-16 hours) to deplete liver glycogen stores and induce a mild state of ketosis.[16]

-

Primed-Continuous Infusion : A primed-continuous infusion protocol is the gold standard.[15][17] It involves an initial larger dose of the tracer (the "prime") to rapidly fill the body's metabolic pools, followed by a lower, constant infusion rate to maintain isotopic steady-state.[18] This steady-state, where the isotopic enrichment of plasma metabolites remains constant, is crucial for applying simplified kinetic models.[8]

-

Hyperinsulinemic-Euglycemic Clamp : For studies investigating insulin sensitivity, the tracer infusion can be combined with a hyperinsulinemic-euglycemic clamp.[14][15][19] This technique involves infusing insulin to achieve a high physiological level while co-infusing a variable amount of unlabeled glucose to maintain normal blood glucose levels. The glucose infusion rate (GIR) becomes a direct measure of whole-body insulin sensitivity.[19]

Detailed Experimental Protocols

This protocol is designed for a conscious, catheterized rodent model. All procedures should be performed under an institutionally approved animal care and use protocol.

Part A: Reagent and Infusate Preparation

-

Tracer Stock Solutions :

-

Accurately weigh crystalline 1,3-¹³C₂ BHB (sodium salt) and [1-¹³C] Glucose.

-

Dissolve each tracer in sterile 0.9% saline to create concentrated, sterile-filtered stock solutions (e.g., 50-100 mg/mL). Store at -20°C. Purity and isotopic enrichment data should be confirmed from the manufacturer's certificate of analysis.

-

-

Infusate Preparation :

-

On the day of the experiment, thaw the tracer stock solutions.

-

Prepare the final infusate by diluting the stock solutions in sterile 0.9% saline. The final concentrations will depend on the target infusion rates (see Table 1).

-

The "prime" solution will be more concentrated than the "continuous" infusion solution.

-

Draw the infusates into sterile syringes, label clearly, and place them in a calibrated syringe pump.

-

Part B: Infusion Protocol and Sampling

The following timeline is a representative example and should be optimized for specific experimental goals.[16][20]

| Time (min) | Action | Rationale |

| -120 to 0 | Acclimation Period | Allow the animal to acclimate to the experimental setup (e.g., metabolic cage) to minimize stress. |

| 0 | Basal Blood Sample 1 (t=0) | Collect ~50-100 µL of blood for determining baseline metabolite concentrations and natural isotopic abundance. |

| 1 | Administer Priming Bolus | Manually inject the priming dose of the tracer cocktail over ~1 minute. |

| 2 | Start Continuous Infusion | Immediately begin the continuous infusion of the tracer cocktail using the syringe pump. |

| 60 | Blood Sample 2 | Collect blood to begin assessing the approach to isotopic steady-state. |

| 90 | Blood Sample 3 | |

| 110 | Blood Sample 4 | Collect multiple samples during the presumed steady-state to confirm its achievement. |

| 120 | Final Blood Sample & Termination | Collect a final, larger volume blood sample. Euthanize the animal via an approved method (e.g., pentobarbital overdose followed by cardiac puncture). |

| 121 | Tissue Collection | Rapidly excise and freeze-clamp tissues of interest (e.g., brain, liver, heart, skeletal muscle) in liquid nitrogen. |

Table 1: Example Infusion Parameters for a 25g Mouse

| Parameter | Priming Dose | Continuous Infusion Rate |

| [1-¹³C] Glucose | ~10-15 mg/kg | ~0.1-0.2 mg/kg/min |

| 1,3-¹³C₂ BHB | ~5-10 mg/kg | ~0.05-0.1 mg/kg/min |

| Infusion Volume | ~50 µL | ~2-5 µL/min |

| Note: These values are starting points and must be optimized based on the animal model, metabolic state (fasted/fed), and whether a euglycemic clamp is used. The goal is to achieve a plasma isotopic enrichment of 2-5% for the infused tracers to be detectable above natural abundance without significantly altering endogenous pool sizes. |

graph TD { A[Start: Acclimated, Fasted Animal] --> B{t = 0 min}; B --> C[Collect Basal Blood Sample]; C --> D[Administer Priming Bolus]; D --> E[Start Continuous Infusion]; E --> F{t = 60, 90, 110, 120 min}; F --> G[Collect Blood Samples for Steady-State Check]; G --> H{t = 120 min}; H --> I[Collect Final Blood Sample]; I --> J[Euthanize Animal]; J --> K[Rapidly Harvest & Freeze Tissues]; K --> L[End of Protocol];subgraph Preparation A end

subgraph Infusion_and_Sampling B; C; D; E; F; G; H; I; end

subgraph Termination J; K; L; end

style A fill:#F1F3F4,stroke:#5F6368 style K fill:#EA4335,stroke:#202124,font-color:#FFFFFF style L fill:#34A853,stroke:#202124,font-color:#FFFFFF }

Sample Processing and Analysis

Sample Preparation

Proper sample handling is essential to prevent contamination and metabolic changes post-collection.[21][22]

-

Blood : Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues : Tissues must be kept frozen at -80°C until processing.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity in quantifying isotopologues.[25][26]

-

Chromatography : Separate metabolites using an appropriate LC method (e.g., HILIC for polar metabolites).

-

Mass Spectrometry : Operate the mass spectrometer in a mode capable of resolving isotopologues (e.g., Selected Reaction Monitoring (SRM) or high-resolution MS).[25]

-

Data Acquisition : For each metabolite of interest (e.g., glucose, BHB, lactate, citrate, glutamate), monitor the signal for the unlabeled molecule (M+0) and all possible ¹³C-labeled versions (M+1, M+2, etc.).

Table 2: Key Metabolites and Expected Isotopologues

| Metabolite | Source of Label | Expected Isotopologue | Pathway Indicated |

| Pyruvate | [1-¹³C] Glucose | M+1 | Glycolysis |

| Lactate | [1-¹³C] Glucose | M+1 | Glycolysis / LDH |

| Citrate | [1-¹³C] Glucose | M+1 | PDH + TCA Cycle |

| Citrate | 1,3-¹³C₂ BHB | M+1, M+2 | Ketolysis + TCA Cycle |

| Glutamate | [1-¹³C] Glucose | M+1 | PDH + TCA Cycle |

| Glutamate | 1,3-¹³C₂ BHB | M+1, M+2 | Ketolysis + TCA Cycle |

Data Interpretation and Calculations

The raw MS data, consisting of peak areas for each isotopologue, must be processed to yield meaningful biological information.

-

Correction for Natural Abundance : The measured isotopologue distribution must be corrected for the natural 1.1% abundance of ¹³C. Standard algorithms and software packages are available for this.[27][28]

-

Calculating Isotopic Enrichment : The mole percent enrichment (MPE) or fractional enrichment of a metabolite is calculated from the corrected data. For a given metabolite, this reflects the proportion of its pool that has been synthesized from the infused tracer.

-

Calculating Metabolic Fluxes : At isotopic steady-state, the rate of appearance (Ra) of a substrate into the plasma can be calculated using the tracer dilution principle:

Ra = Tracer Infusion Rate / Plasma Tracer Enrichment

This calculation provides the total endogenous production plus exogenous infusion rate of the metabolite.[8][29] More complex models, often requiring specialized software, are used to determine intracellular fluxes, such as the fractional contribution of glucose and ketones to the TCA cycle acetyl-CoA pool.[30][31]

References

-

Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. Retrieved from UNB.ca. [Link]

-

Pali, M., & Welti, R. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(8), 527. [Link]

-

Steinitz, R., & Newton, C. (n.d.). Sample Collection Protocol for Stable Isotope Analysis. ResearchGate. [Link]

-

Li, P., et al. (2018). Protocol for hyperinsulinemic euglycemic clamps in conscious mice and the modified insulin clamp with 2-NBDG as a tracer. ResearchGate. [Link]

-

Boston University Stable Isotope Laboratory. (2020). Suggestions for Field Sampling. [Link]

-

Nocon, J., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 684335. [Link]

-

Pan, J. W., et al. (2013). Contribution of brain glucose and ketone bodies to oxidative metabolism. Advances in experimental medicine and biology, 765, 363-8. [Link]

-

Turku PET Centre. (n.d.). Hyperinsulinemic euglycemic clamp in anesthetized rat: A protocol for rat in vivo FDG PET studies. UTUPub. [Link]

-

Yuan, J., et al. (2021). Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13C-labeling metabolism analysis. Methods in Molecular Biology, 2297, 183-199. [Link]

-

Faes, L., et al. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

-

Mikkelsen, K. H., et al. (2015). Systemic, Cerebral and Skeletal Muscle Ketone Body and Energy Metabolism During Acute Hyper-D-ß-Hydroxybutyratemia in Post-Absorptive Healthy Males. The Journal of Clinical Endocrinology & Metabolism, 100(2), 636-43. [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 649. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Hyperinsulinemic-Euglycemic Clamp. [Link]

-

Lee, W. N. P., et al. (2018). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. NSF Public Access Repository. [Link]

-

University of New Mexico. (n.d.). Sample Preparation. Center for Stable Isotopes. [Link]

-

Figshare. (2013). Protocol used during the hyperinsulinemic-euglycemic clamp. [Link]

-

University of British Columbia. (n.d.). Sample Preparation. Stable Isotope Facility. [Link]

-

Ayala, J. E., et al. (2006). Considerations in the Design of Hyperinsulinemic-Euglycemic Clamps in the Conscious Mouse. Diabetes, 55(2), 390-7. [Link]

-

He, W., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(41), e2108304118. [Link]

-

Hui, S., et al. (2017). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 43, 39-45. [Link]

-

Ghorbaniaghdam, A., et al. (2013). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

-

Cotter, D. G., et al. (2013). Probing ketogenesis using stable isotope tracers and metabolic flux analysis. ResearchGate. [Link]

-

Pan, J. W., et al. (2002). [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain. Journal of Cerebral Blood Flow & Metabolism, 22(7), 890-8. [Link]

-

Antoniewicz, M. R. (2015). High-resolution 13C metabolic flux analysis. Nature Protocols, 10(4), 569-86. [Link]

-

Prins, M. L., et al. (2018). Metabolism of Exogenous [2,4-13C]β-Hydroxybutyrate following Traumatic Brain Injury in 21-22-Day-Old Rats: An Ex Vivo NMR Study. Metabolites, 8(4), 84. [Link]

-

Newsom, S. A., et al. (2021). Altered glucose kinetics occurs with aging: a new outlook on metabolic flexibility. Journal of Applied Physiology, 130(2), 349-360. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-74. [Link]

-

Zhang, X., et al. (2021). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Nutrients, 13(1), 121. [Link]

-

Tappy, L., et al. (1998). Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness. The Journal of Medical Investigation, 45(1-2), 1-10. [Link]

-

van de Ven, K. C., et al. (2012). Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3 Tesla of human brain glucose metabolism under euglycemic and hypoglycemic conditions. Journal of Cerebral Blood Flow & Metabolism, 32(6), 1106-14. [Link]

-

Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Gormsen, L. C., et al. (2017). Ketone Body Infusion With 3-Hydroxybutyrate Reduces Myocardial Glucose Uptake and Increases Blood Flow in Humans: A Positron Emission Tomography Study. Journal of the American Heart Association, 6(3), e005066. [Link]

-

Perry, R. J., et al. (2015). Rates of human hepatic oxidative metabolism estimated in vivo using a novel 13C-MRS method. ISMRM 23rd Annual Meeting & Exhibition. [Link]

-

Selvaraj, S., et al. (2018). Ketone Ester D-β-Hydroxybutyrate-(R)-1,3 Butanediol Prevents Decline in Cardiac Function in Type 2 Diabetic Mice. Semantic Scholar. [Link]

Sources

- 1. Contribution of brain glucose and ketone bodies to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. metsol.com [metsol.com]

- 19. utupub.fi [utupub.fi]

- 20. plos.figshare.com [plos.figshare.com]

- 21. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]

- 22. researchgate.net [researchgate.net]

- 23. Suggestions for Field Sampling | Stable Isotope Laboratory [bu.edu]

- 24. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 25. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 26. profiles.wustl.edu [profiles.wustl.edu]

- 27. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 28. par.nsf.gov [par.nsf.gov]

- 29. Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. vanderbilt.edu [vanderbilt.edu]

Application Note: Sample Preparation for Dissolution DNP of 13C-Labeled Ketones

Topic: Sample preparation for dissolution DNP of 13C-labeled ketones Content Type: Application Note and Protocol

Abstract This guide details the methodology for preparing 13C-labeled ketone substrates, specifically [1-13C]pyruvate and [1,3-13C2]acetoacetate, for dissolution Dynamic Nuclear Polarization (d-DNP). It addresses the critical physicochemical barriers to hyperpolarization—vitrification, radical distribution, and electronic relaxation—providing a robust, self-validating workflow for researchers.

Introduction: The Physics of Sample Formulation

Dissolution DNP enhances nuclear magnetic resonance (NMR) signals by transferring high electron spin polarization to nuclear spins (e.g., 13C) at cryogenic temperatures (approx. 1.2 K) and high magnetic fields (3.35–7 T).[1]

The efficiency of this transfer relies heavily on the sample's physical state. The core requirement is the formation of a glassy amorphous solid upon freezing. Crystallization segregates the polarizing agent (radical) from the nuclear spins, destroying the dipolar coupling network required for the Solid Effect (SE) or Thermal Mixing (TM) mechanisms.

Why Ketones?

Ketones like pyruvate and acetoacetate are central to metabolic imaging (e.g., the Warburg effect in cancer, mitochondrial redox states). Their long spin-lattice relaxation times (

Critical Parameters & Reagents

The Polarizing Agent (Radical)

For direct 13C polarization of ketones, Trityl radicals are the standard due to their narrow EPR linewidths, which facilitate the Solid Effect.

-

Standard: Trityl OX063 (AH111501).

-

Concentration: 15–20 mM is optimal. Lower concentrations reduce DNP efficiency; higher concentrations induce electron-electron dipolar broadening and accelerate nuclear

relaxation during transfer.

Glassing Agents

If the substrate does not form a glass naturally (self-glassing), a cryoprotectant must be added.

-

Glycerol: The most common additive (typically 30–50% v/v).

-

DMSO: Used for hydrophobic substrates.

-

Self-Glassing: Neat pyruvic acid forms a stable glass without additives.

Paramagnetic Doping (Gadolinium)

Trace amounts of Gd

-

Mechanism: Gd

shortens the electron

Protocol A: Neat Preparation (The Gold Standard)

Target: [1-13C]Pyruvic Acid Mechanism: Self-glassing liquid.

Materials

-

[1-13C]Pyruvic acid (density ~1.27 g/mL).

-

Gadolinium chelate (e.g., ProHance/Gadoteridol) - Optional but recommended.

Step-by-Step Workflow

-

Radical Weighing: Weigh 10.0 mg of Trityl OX063 into a micro-centrifuge tube.

-

Substrate Addition: Add 468

L of [1-13C]pyruvic acid directly to the tube.-

Note: Pyruvic acid is viscous. Use positive displacement pipettes if available.

-

-

Gd

Doping (Optional): Add 1.5 -

Mixing & Sonication: Vortex vigorously for 2 minutes. If the radical does not dissolve completely, sonicate in a water bath at 30°C for 5–10 minutes.

-

QC Check: The solution must be a dark, clear green/black liquid. Any particulate matter indicates incomplete dissolution and will lead to "radical exclusion" during freezing.

-

-

Loading: Aliquot the specific volume (e.g., 20–100

L) into the DNP sample cup or Kel-F insert. -

Vitrification Check: Flash freeze a test drop in liquid nitrogen (

).-

Pass: Transparent/translucent bead.

-

Fail: Opaque/white bead (indicates crystallization). Pyruvic acid rarely fails unless hydrated.

-

Protocol B: Formulated Preparation (Unstable Ketones)

Target: [1,3-13C2]Acetoacetate (via Ethyl Acetoacetate precursor) Challenge: Acetoacetic acid is unstable (decarboxylates to acetone). It must be prepared as a salt (Lithium or Sodium) and glassed with glycerol.

Materials

-

Ethyl [1,3-13C2]acetoacetate.

-

Sodium Hydroxide (NaOH) 10 M solution.

Step-by-Step Workflow

-

Hydrolysis (Fresh Preparation): Acetoacetate is generated ex situ immediately before polarization.

-

Mix Ethyl Acetoacetate (1 eq) with NaOH (1.05 eq) in a minimal volume of water.

-

Stir on ice for 30–60 minutes to hydrolyze the ester.

-

Critical: Maintain pH > 9 to prevent decarboxylation.

-

-

Formulation (The "DNP Juice"): Prepare a stock solution of 20 mM Trityl OX063 in a 1:1 (w/w) mixture of Glycerol and Water.

-

Final Assembly: Mix the hydrolyzed acetoacetate solution with the Trityl/Glycerol stock.

-

Ratio: Adjust so the final glycerol concentration is ~40-50% w/w. This high glycerol content is required to force the aqueous salt solution into a glass state.

-

Final Radical Conc: Ensure it remains ~15 mM.[1]

-

-

Vitrification: This mixture is prone to crystallization due to the high salt content.

-

Technique: Rapid immersion in

is critical. -

QC Check: If the sample turns white (opaque), the DNP enhancement will be <10% of the theoretical max.

-

Visualization: DNP Signaling & Workflow

Figure 1: The Polarization Transfer Pathway

This diagram illustrates the flow of polarization from the microwave source to the metabolic substrate.

Caption: Energy transfer pathway in Dissolution DNP. Gd3+ doping accelerates the electron reset rate, enhancing total polarization throughput.

Figure 2: Sample Preparation Decision Tree

Caption: Decision logic for selecting the correct sample preparation protocol based on substrate physical properties.

Summary of Formulations

| Component | Protocol A: Pyruvate | Protocol B: Acetoacetate | Function |

| Substrate | [1-13C]Pyruvic Acid (Neat) | Na-[1,3-13C2]Acetoacetate (Aq) | Metabolic Tracer |

| Radical | Trityl OX063 (15 mM) | Trityl OX063 (15-20 mM) | Polarization Source |

| Matrix | None (Self-glassing) | Glycerol:Water (1:1 w/w) | Prevents Crystallization |

| Dopant | Gd | Gd | Enhances Build-up Rate |

| Stability | High (Months at -20°C) | Low (Use immediately) | Shelf-life |

Quality Control & Troubleshooting

The "Opaque Bead" Test

Before inserting any sample into the polarizer, perform the

-

Observation: The frozen bead is white/chalky.

-

Fix: Increase Glycerol concentration by 10%. Ensure rapid freezing.

Radical Aggregation

-

Observation: Low polarization (<10%) despite good glass formation.

-

Cause: Trityl radical has precipitated or aggregated, leading to local electron concentrations that are too high (quenching) or too low.

-

Fix: Sonicate the sample at 30°C for 10 minutes before freezing. Verify optical clarity.

References

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link]

-

Wolber, J., et al. (2004). Generating highly polarized nuclear spins in solution using dynamic nuclear polarization.[6][7] Nuclear Instruments and Methods in Physics Research Section A. [Link]

-

Lumata, L., et al. (2013). Electron spin resonance studies of trityl OX063 at a concentration optimal for DNP. Physical Chemistry Chemical Physics. [Link]

-

Capozzi, A., et al. (2019). Gadolinium Effect at High-Magnetic-Field DNP: 70% 13C Polarization of [U-13C] Glucose Using Trityl. Journal of Physical Chemistry Letters. [Link][5]

-

Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[7][8][9] Biochemistry. [Link]

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Dynamic nuclear polarization with trityl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. web.stanford.edu [web.stanford.edu]

- 7. Performance and reproducibility of 13C and 15N hyperpolarization using a cryogen-free DNP polarizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mr.copernicus.org [mr.copernicus.org]

- 9. Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Resolving 13C Glutamate/Glutamine Spectral Overlap

Welcome to the technical support center for resolving the spectral overlap of 13C-labeled glutamate (Glu) and glutamine (Gln) multiplets in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue in their metabolic studies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific expertise.

Introduction: The Challenge of Glutamate and Glutamine Resolution

Glutamate and glutamine are key metabolites in central nervous system function and cancer metabolism.[1][2] Their structural similarity, however, leads to significant overlap in their 1H and 13C NMR spectra, making accurate quantification difficult.[2][3] This guide will equip you with the knowledge and techniques to overcome this analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why do glutamate and glutamine signals overlap so significantly in 13C NMR?

A1: The chemical structures of glutamate and glutamine are nearly identical, differing only by a carboxyl group in glutamate versus an amide group in glutamine. This subtle difference results in very similar chemical environments for their corresponding carbon atoms (C2, C3, C4), leading to close chemical shifts and severe spectral overlap, particularly for the C4 resonances.[3][4]

Q2: What is the primary benefit of increasing the static magnetic field strength for resolving Glu/Gln signals?

A2: Increasing the static magnetic field strength (e.g., moving from a 3T to a 7T or higher field scanner) directly improves spectral resolution.[3][5] The separation between resonance frequencies (in Hz) scales with the field strength. This increased dispersion helps to better resolve the overlapping multiplets of glutamate and glutamine, facilitating more accurate quantification.[5][6]

Q3: Can 1H NMR be used to resolve 13C-labeled glutamate and glutamine?

A3: Yes, 1H-[13C] NMR spectroscopy offers a more sensitive alternative to direct 13C detection.[7][8] This technique indirectly detects 13C-labeled molecules by observing the protons attached to them. The presence of a 13C nucleus splits the proton signal into a doublet (J-coupling), and these "satellite" peaks can be used to quantify the 13C enrichment.[8][9] However, even with this method, significant spectral overlap between the proton resonances of glutamate and glutamine can persist.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor resolution of C4 glutamate and glutamine multiplets in a standard 1D 13C spectrum.

This is the most common challenge. The C4 resonances of glutamate and glutamine are often too close to be resolved by simple 1D spectroscopy.

Root Causes & Solutions:

-

Insufficient Magnetic Field Strength: As discussed in the FAQs, lower field strengths provide less spectral dispersion.

-

Suboptimal Experimental Parameters: Standard acquisition parameters may not be suitable for resolving these specific multiplets.

-

Solution: Optimize acquisition parameters. This includes adjusting the spectral width to adequately cover all resonances of interest, ensuring a sufficient number of data points for good digital resolution, and optimizing the relaxation delay to allow for full magnetization recovery between scans.

-

-

Limitations of 1D NMR: For complex mixtures, 1D NMR may inherently lack the resolving power needed.

-

Solution: Employ 2D NMR techniques.

-

2D J-Resolved (JRES) Spectroscopy: This technique separates chemical shifts and J-couplings onto two different frequency axes.[11][12][13] The projection of the 2D spectrum onto the chemical shift axis results in a broadband proton-decoupled spectrum, effectively collapsing the multiplets into singlets and resolving the overlap.[13]

-

2D Heteronuclear Correlation (HSQC/HMQC): These experiments correlate the chemical shifts of protons with their directly attached carbons.[4][14][15] By spreading the signals into a second dimension, the overlap seen in the 1D spectrum can be resolved. HSQC generally provides better resolution in the indirect (carbon) dimension compared to HMQC.[14][15]

-

-

Issue 2: Inaccurate quantification due to overlapping multiplet patterns.

Even with partial resolution, the overlapping tails of the multiplets can interfere with accurate integration and quantification.

Root Causes & Solutions:

-

Manual Integration Errors: Manually defining integration regions for overlapping peaks is often subjective and prone to error.

-

Solution: Utilize spectral deconvolution software. Programs like Mnova, decon1d, and UnidecNMR can fit theoretical lineshapes (e.g., Lorentzian, Gaussian) to the experimental data, allowing for the separation and quantification of individual contributions from overlapping signals.[16][17][18][19][20]

-

-

Complex Multiplet Structures: The presence of 13C-13C spin-spin couplings can create complex doublet, triplet, and quartet patterns that are difficult to analyze directly.[21][22]

Issue 3: Low signal-to-noise ratio (SNR) in 13C spectra, hindering the detection of low-abundance isotopomers.

The low natural abundance and smaller gyromagnetic ratio of 13C result in inherently lower sensitivity compared to 1H NMR.[25]

Root Causes & Solutions:

-

Insufficient Signal Averaging: Not enough scans have been acquired to build up a sufficient signal.

-

Solution: Increase the number of scans. The SNR increases with the square root of the number of scans.

-

-

Direct 13C Detection: As mentioned, direct 13C NMR is less sensitive.

Advanced Experimental Protocols

For challenging cases, more advanced techniques may be necessary.

Protocol 1: Optimizing PRESS Sequence Timings for 1H MRS

The Point-Resolved Spectroscopy (PRESS) sequence is commonly used in in vivo MRS. Optimizing the echo times (TE1 and TE2) can significantly improve the resolution of glutamate and glutamine signals.[3][10]

Step-by-Step Methodology:

-

Simulation: Before experimental implementation, use a spin simulation program to model the response of glutamate and glutamine to the PRESS sequence at your specific field strength.[3] Vary TE1 and TE2 over a range (e.g., 5-200 ms) to identify timings that minimize the overlap of the outer wings of the glutamate and glutamine multiplets.[3]

-

Phantom Validation: Prepare a phantom solution with known concentrations of glutamate and glutamine. Acquire PRESS spectra using the optimized TE1 and TE2 values determined from the simulation to verify the improved resolution.[10]

-

In Vivo/In Vitro Application: Apply the optimized PRESS sequence to your biological samples.

Example Optimized Timings:

| Magnetic Field | TE1 (ms) | TE2 (ms) | Reference |

| 1.5 T | 55 | 55 | [3] |

| 3 T | 30 | 85 | [3] |

| 9.4 T | 106 | 16 | [10] |

Note: These are starting points and may require further fine-tuning for your specific system.

Protocol 2: 2D J-Resolved (JRES) Spectroscopy

This protocol provides a robust method for separating chemical shifts and J-couplings.

Step-by-Step Methodology:

-

Pulse Sequence: Utilize a standard JRES pulse sequence, which typically consists of a 90° pulse, a variable evolution time (t1/2), a 180° refocusing pulse, another evolution period (t1/2), and then acquisition (t2).

-

Acquisition Parameters:

-

Set the spectral width in the direct dimension (F2) to encompass all proton chemical shifts of interest.

-

Set the spectral width in the indirect dimension (F1) to be wide enough to contain the largest expected J-coupling constants.

-

Acquire a sufficient number of increments in the t1 dimension to achieve adequate resolution in F1.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., sine-bell) in both dimensions.

-

Perform a 2D Fourier transform.

-

"Tilt" the resulting 2D spectrum by 45 degrees to align the chemical shifts along one axis and the J-couplings along the other.

-

The projection onto the F2 axis will yield a broadband homonuclear decoupled spectrum.

-

Visualizing Experimental Workflows

Diagram: Workflow for Resolving Glutamate/Glutamine Overlap

A generalized workflow for acquiring and processing NMR data to resolve glutamate and glutamine signals.

Diagram: Decision Tree for Method Selection

Sources

- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. ajnr.org [ajnr.org]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. Detection of 13C labeling of glutamate and glutamine in human brain by proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. Improved resolution of glutamate, glutamine and γ-aminobutyric acid with optimized point-resolved spectroscopy sequence timings for their simultaneous quantification at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Homonuclear J-resolved Spectroscopy (JRES): An Educational Tool - Magritek [magritek.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. University of Ottawa NMR Facility Blog: HMQC vs HSQC [u-of-o-nmr-facility.blogspot.com]

- 16. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 17. spincore.com [spincore.com]

- 18. Home - UnidecNMR [unidecnmr.chem.ox.ac.uk]

- 19. GitHub - hughests/decon1d: Software for the deconvolution of 1D NMR data [github.com]

- 20. Deconv2Dxy | Anorganische Chemie [chemie-biologie.uni-siegen.de]

- 21. Measurement of 13C turnover into glutamate and glutamine pools in brain tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multiple bond 13C-13C spin-spin coupling provides complementary information in a 13C NMR isotopomer analysis of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]

- 24. karger.com [karger.com]

- 25. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbrc.ac.in [nbrc.ac.in]

Preventing oxidation and degradation of Sodium DL-3-hydroxybutyrate solutions

Ticket ID: BHB-STAB-001 Subject: Prevention of Oxidation and Degradation in Aqueous Solutions Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Sodium DL-3-hydroxybutyrate (Na-BHB) presents a stability paradox common in metabolomics: the solid salt is robust, but the aqueous solution is fragile. While often considered "stable" compared to its oxidized counterpart (acetoacetate), Na-BHB solutions are susceptible to three distinct degradation vectors: oxidative conversion , spontaneous decarboxylation (of the byproduct), and microbial consumption .

This guide provides a self-validating protocol to ensure the integrity of your BHB solutions for cell culture, animal studies, and analytical chemistry.

Module 1: The "Gold Standard" Preparation Protocol

Objective: Create a sterile, oxidation-resistant 1 M stock solution.

Reagents & Equipment

-

Compound: Sodium DL-3-hydroxybutyrate (Store desiccated at room temp or -20°C).

-

Solvent: Type I Ultrapure Water (18.2 MΩ·cm), degassed .

-

Filtration: 0.22

m Polyethersulfone (PES) or PVDF syringe filter. -

Gas: Nitrogen (

) or Argon stream.

Step-by-Step Workflow

-

Degas the Solvent (Critical Step):

-

Why: Dissolved oxygen is the primary reactant driving the slow non-enzymatic oxidation of the hydroxyl group.

-

Action: Sonicate water under vacuum for 15 minutes or bubble with

gas for 10 minutes prior to use.

-

-

Gravimetric Solubilization:

-

Weigh the Na-BHB rapidly. The salt is hygroscopic ; prolonged exposure to humid air will alter the effective mass, leading to concentration errors.

-

Dissolve in degassed water. Do not vortex aggressively (introduces

). Swirl gently or use a magnetic stirrer on low speed.

-

-

pH Verification:

-

A 1 M solution of the sodium salt should naturally be slightly alkaline (pH ~8.0–9.0).

-

Action: If pH adjustment is required for biological compatibility (e.g., to pH 7.4), use HCl carefully.

-

Warning:Avoid acidic pH (< 6.0) . Acidity catalyzes the decarboxylation of any trace acetoacetate formed, effectively pulling the equilibrium toward degradation.

-

-

Cold Sterilization (Do NOT Autoclave):

-

Why: While the salt has a high melting point (~160°C), autoclaving in solution can induce hydrolysis or side reactions with trace impurities.

-

Action: Pass solution through a 0.22

m filter into a sterile, opaque container.

-

-

Aliquot & Freeze:

-

Dispense into single-use aliquots.

-

Overlay the headspace with

gas before capping if possible. -

Store at -20°C .

-

Module 2: The Science of Degradation

To prevent degradation, one must understand the pathway. BHB is the reduced form of Acetoacetate.[1] The degradation is a two-step cascade.

Degradation Pathway Diagram

Figure 1: The degradation cascade. Note that the conversion to Acetone is irreversible, creating a "sink" that permanently removes BHB from solution if oxidation occurs.

Module 3: Troubleshooting & FAQs

Case 1: "My solution turned slightly yellow."

-

Diagnosis: This is likely the "Maillard reaction" of trace impurities or photo-oxidation products, often caused by storing solutions at Room Temperature (RT) exposed to light.

-

The Fix: Discard the solution. BHB solutions must be colorless.

-

Prevention: Use amber tubes or wrap containers in foil. Light catalyzes oxidative radical formation.

Case 2: "The pH drifted down over time."

-

Diagnosis:

absorption from the air. -

Mechanism: Alkaline solutions (like Na-BHB) absorb atmospheric

, forming carbonic acid, which lowers the pH. Lower pH accelerates the decarboxylation of trace acetoacetate (see Figure 1). -

The Fix: Check pH before every experiment. If it drops below 7.0, the buffer capacity has been compromised.

Case 3: "Can I autoclave the stock solution?"

-

Answer: No.

-

Reasoning: Although Na-BHB is chemically robust, the high heat (121°C) and pressure can accelerate hydrolysis and decarboxylation of trace contaminants. Furthermore, if the water contains trace metal ions (e.g., iron from older autoclave chambers), they act as catalysts for oxidation.

-

Protocol: Always use 0.22

m filtration.

Case 4: "I see a precipitate after thawing."

-

Diagnosis: Saturation or "Salting Out."

-

The Fix: Na-BHB is highly soluble (~100 mg/mL in PBS, higher in pure water). If precipitate forms, warm the tube to 37°C and vortex. If it does not dissolve, it may be microbial contamination (biofilm).

-

Test: Check optical density (OD600). If cloudy and doesn't clear with heat, discard.

Module 4: Stability Matrix

Use this reference table to determine the viability of your reagents.

| Storage Condition | State | Expected Stability | Risk Factor |

| -20°C (Desiccated) | Solid Powder | > 2 Years | Hygroscopicity (clumping) |

| Room Temp (Desiccated) | Solid Powder | 6–12 Months | Moisture absorption |

| -20°C | Aqueous Solution | 1 Month | Freeze/Thaw cycles |

| 4°C | Aqueous Solution | 1–5 Days | Microbial growth |

| Room Temp | Aqueous Solution | < 24 Hours | Oxidation & Decarboxylation |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 441, 3-Hydroxybutyric acid. Retrieved from [Link]

-

Custer, E. M., et al. (1983).[2] The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. American Journal of Clinical Pathology. Retrieved from [Link]

Sources

Technical Support Center: DNP Dissolution & pH Stability

Introduction: The Stability vs. Signal Paradox

Welcome to the Tier 3 Support Guide. If you are reading this, you are likely experiencing signal loss or spectral artifacts (unidentified peaks) immediately following dissolution.

In Dissolution Dynamic Nuclear Polarization (d-DNP), we face a fundamental paradox:

-

The Physics: To preserve hyperpolarization (

), we need rapid transit and low paramagnetic impurity levels. -

The Chemistry: To make the sample injectable, we must instantly neutralize a frozen acid (e.g., Pyruvic Acid) or hydrolyze a precursor using high-molarity base (NaOH) and superheated water (

C).

The Failure Mode: During the 500–800 ms dissolution window, if the mixing dynamics are imperfect, local pH excursions (spikes > pH 11) occur. This triggers base-catalyzed hydrolysis (of esters) or aldol-like condensation (of ketones like Pyruvate into Parapyruvate), destroying your molecule before it reaches the magnet.

Part 1: The Mechanics of Failure

Q: Why is my substrate degrading even though my final pH is 7.4?

A: Your final pH is 7.4, but your transient pH likely hit 13.0. Dissolution is not a bulk mixing event; it is a laminar-to-turbulent flow process. When the superheated base solvent hits the frozen sample, a "reaction front" is created. If the base concentration is too high relative to the flow rate, the leading edge of your sample experiences extreme alkalinity for 100–300 ms.

Key Degradation Pathways:

-

True Hydrolysis: Ester-based substrates (e.g., Ethyl Pyruvate, TF-Fumarate) are saponified into their acid forms + alcohol.

-

Parapyruvate Formation: Pyruvate undergoes dimerization at pH > 10, forming parapyruvate (a toxic impurity that inhibits glycolysis).

Visualization: The Transient pH Spike

The following diagram illustrates the "Danger Zone" inside the dissolution cup/beaker where degradation occurs.

Figure 1: The "Vicious Cycle" of transient pH spikes. Ideally, mixing is instantaneous (green dashed line), but poor fluidics lead to the red degradation path.

Part 2: Pre-Dissolution Optimization (Formulation)

Q: How do I calculate the exact base equivalent to prevent overshooting?

A: Do not rely on "standard recipes." You must calculate the Acid Neutralization Capacity (ANC) of your specific preparation. Most DNP samples use a glassing agent (glycerol) and a radical (Trityl/TEMPO). If you use Pyruvic Acid, it is the solvent, so the molarity is massive (~14 M).

The "Titration Verification" Protocol

Before running a DNP experiment, perform this benchtop validation:

-

Prepare Mock Sample: Mix your exact sample mass (e.g., 40 mg [1-13C]Pyruvic Acid + 15 mM Trityl). Do not freeze.

-

Prepare Dissolution Media: Your calculated NaOH + Buffer (e.g., 40 mM Tris).

-

Benchtop Mix: Add the media to the sample at room temperature.

-

Measure: Check pH.

-

Target: 7.2 – 7.6.

-

If < 7.0: Risk of precipitation or injection pain.

-

If > 8.0: High risk of rapid degradation.

-

-

Adjust: Modify NaOH concentration, not volume (volume affects pressure/heat capacity).

Recommended Buffer Formulations

Data derived from Ardenkjaer-Larsen et al. and standard DNP protocols.

| Substrate | Instability Risk | Recommended Buffer System | Target pH | Notes |

| [1-13C]Pyruvic Acid | Parapyruvate formation (dimerization) | 40 mM TRIS / 80 mM NaOH | 7.4 – 7.6 | TRIS acts as a "soft" buffer to blunt pH spikes. |

| [1,4-13C]Fumarate | Hydration to Malate | 50 mM Phosphate / NaOH | 7.2 | Fumarate is often dissolved as acid; requires precise stoichiometry. |

| Ethyl Pyruvate | Ester Hydrolysis (Saponification) | HEPES / Low NaOH | 7.0 | Critical: Avoid excess base. Hydrolysis is instant at pH > 10. |

| [13C]Urea | Decomposition to Ammonia | Water / EDTA (No Base) | Neutral | Urea is usually neutral; avoid adding NaOH unless co-polarizing. |

Part 3: The Dissolution Event (Hardware & Fluidics)

Q: Can I use a stronger buffer to mask weighing errors?

A: Yes, but with caveats. Using a high-capacity buffer (e.g., 100 mM HEPES or TRIS) allows you to be less precise with the acid/base ratio. However, high ionic strength buffers can:

-

Shorten

: Via dipolar relaxation mechanisms. -

Cause Biocompatibility Issues: If injecting large volumes into small animals (e.g., mice), high TRIS loads can be toxic.

Q: My pH is consistent, but I see "Ghost Peaks" (impurities). Why?

A: This is likely Thermal Degradation .

Even if pH is perfect, the solvent temperature (

Troubleshooting Workflow:

-

Lower Solvent Temperature: Reduce boiler temperature by 10–15°C.

-

Increase Pressure: Higher helium drive pressure (e.g., moving from 6 bar to 9 bar) speeds up transfer, reducing thermal exposure time.

-

Check the "Chaser": Ensure the gas chase completely empties the dissolution cup. Residual hot liquid cooks the sample.

Decision Tree: Buffer Selection

Use this logic to select the correct buffering strategy for your molecule.

Figure 2: Logic flow for selecting the appropriate dissolution media based on chemical moiety.

Part 4: Post-Dissolution Stabilization

Q: The sample degrades after dissolution while in the syringe. How do I stop this? A: Add a "Quench" step. If your dissolution target pH is slightly basic (to ensure full neutralization), the residual base will slowly degrade the sample in the syringe.

-

Solution: Pre-load the receiver vessel/syringe with a small volume of neutralizing acid (e.g., HCl) or strong buffer (HEPES) to instantly snap the pH to 7.0 upon arrival.

Q: What about paramagnetic impurities?

A: Always add EDTA (0.1 – 0.3 mM) to your dissolution media. The stainless steel fluidic paths in DNP polarizers (especially older Hypersense or SpinLab models) can leach

References

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[1] Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

-

Chen, H. Y., & Hilty, C. (2015).[1] Implementation and Characterization of Flow Injection in Dissolution Dynamic Nuclear Polarization NMR Spectroscopy. ChemPhysChem, 16(12), 2646–2652. Link

-

Dey, A., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. Magnetic Resonance, 3, 199–211. Link

-

Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C Biomolecules. Annual Review of Analytical Chemistry, 4, 289-314. Link

-

Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[2][3][4][5][6][7] Biochemistry, 53(48), 7333–7357. Link

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mr.copernicus.org [mr.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.mpg.de [pure.mpg.de]

- 6. news-medical.net [news-medical.net]

- 7. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Strategies for separating D- and L-BHB metabolic signals in NMR spectra

Technical Support Center: NMR Strategies for D- and L-BHB Signal Separation

Topic: Strategies for separating D- and L-BHB (beta-hydroxybutyrate) metabolic signals in NMR spectra. Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.

Executive Summary & Decision Matrix

The Challenge: In an achiral environment (standard NMR solvents like D₂O or CDCl₃), D-BHB ((R)-3-hydroxybutyrate) and L-BHB ((S)-3-hydroxybutyrate) exhibit identical chemical shifts. However, their metabolic roles differ significantly: D-BHB is the primary fuel source and signaling molecule (HDAC inhibitor), while L-BHB is an intermediate in lipogenesis and has distinct signaling functions.

The Solution: To resolve these signals, you must introduce a chiral environment.[1][2][3][4][5] This is achieved via Chiral Solvating Agents (CSAs) for non-destructive, reversible analysis, or Chiral Derivatizing Agents (CDAs) for high-resolution, permanent modification.

Method Selection Workflow:

Figure 1: Decision tree for selecting the appropriate NMR chiral separation strategy based on sample matrix and sensitivity requirements.

Protocol A: Aqueous Samples (Chiral Solvating Agents)

Best For: Urine, plasma, or cell media where extraction is undesirable.

Primary Agent:

Mechanism:

Cyclodextrins form host-guest inclusion complexes. The chiral cavity interacts differentially with the D- and L-BHB enantiomers, inducing chemical shift anisochrony (

Step-by-Step Protocol:

-

Sample Prep: Prepare your biological sample in D₂O buffer (phosphate buffer, pH 7.4).

-

Note: Control pH strictly. The protonation state of BHB (pKa ~4.4) affects binding affinity. The carboxylate form (pH > 6) usually binds differently than the acid form.

-

-

Baseline Scan: Acquire a standard 1H spectrum of the sample without CSA to establish baseline chemical shifts (Methyl doublet ~1.19 ppm, CH₂ multiplets ~2.3-2.4 ppm).

-

Titration: Add

-CD in molar equivalents relative to total BHB (estimated).-

Start at 1:1 ratio .

-

Increase to 5:1 or 10:1 if separation is insufficient.

-

-

Observation: Focus on the methyl doublet (1.19 ppm) . In the presence of

-CD, this doublet should split into two distinct sets of doublets (one for D, one for L).

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| No peak splitting observed | Binding constant is too weak. | Increase [CSA] to 20-50 mM. Switch to |

| Broadened peaks | Intermediate exchange rate on NMR timescale. | Change temperature (try lowering to 278K to reach slow exchange limit). |

| pH Drift | Buffer capacity exceeded by CSA addition. | Re-check pH; binding is highly pH-dependent. Ensure pH > 6.0 for carboxylate form. |

Protocol B: Organic Extracts (Mosher's Derivatization)

Best For: Absolute quantification, trace analysis, and complex matrices where signal overlap is high.

Primary Agent: (R)-(-)-

Mechanism: This reaction converts enantiomers into diastereomers (esters). Diastereomers have different physical properties and distinct NMR spectra. The presence of the trifluoromethyl group also allows for 19F NMR , which is highly sensitive and background-free.

Step-by-Step Protocol:

-

Extraction: Extract BHB from the biological matrix (e.g., acidification followed by ethyl acetate extraction). Evaporate to dryness.

-

Derivatization:

-

Dissolve dry residue in anhydrous Pyridine-d5 (0.5 mL).

-

Add (S)-(+)-MTPA-Cl (1.5 - 2 equivalents). Note: Using (S)-chloride yields the (R)-ester.

-

Incubate at room temperature for 15–30 minutes.

-